molecular formula C2H4N2S3 B14665729 2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol CAS No. 37082-92-1

2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol

Cat. No.: B14665729
CAS No.: 37082-92-1
M. Wt: 152.3 g/mol
InChI Key: RLBGAEYWZMIAOO-UHFFFAOYSA-N
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Description

2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce various functionalized thiadiazole derivatives .

Scientific Research Applications

2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to active sites or interacting with essential cofactors. Its antimicrobial activity is often attributed to its ability to disrupt cell membrane integrity or interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol is unique due to its dual thiol groups, which enhance its reactivity and potential for forming disulfide bonds. This structural feature distinguishes it from other thiadiazoles and contributes to its diverse applications in various fields .

Properties

CAS No.

37082-92-1

Molecular Formula

C2H4N2S3

Molecular Weight

152.3 g/mol

IUPAC Name

2-sulfanyl-5H-1,2,4-thiadiazole-5-thiol

InChI

InChI=1S/C2H4N2S3/c5-2-3-1-4(6)7-2/h1-2,5-6H

InChI Key

RLBGAEYWZMIAOO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(SN1S)S

Origin of Product

United States

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